K 01-162 - 677746-25-7

K 01-162

Catalog Number: EVT-399875
CAS Number: 677746-25-7
Molecular Formula: C15H14BrN
Molecular Weight: 288.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

K 01-162, also referred to as JBJ-01-162, is a compound that has garnered attention in medicinal chemistry, particularly for its potential antiviral properties against flaviviruses, including Dengue virus. This compound is part of a series of analogs designed to enhance the efficacy and safety profiles of earlier compounds. The exploration of K 01-162's properties and applications highlights its significance in the development of antiviral therapeutics.

Source

K 01-162 was developed through a systematic approach to optimize the pharmacological properties of related compounds. The synthesis and characterization of this compound have been documented in scientific literature, particularly focusing on its interaction with viral proteins and its stability in biological systems .

Classification

K 01-162 belongs to a class of small molecules targeting viral envelope proteins. It is specifically categorized under flavivirus inhibitors due to its action against viruses such as Dengue and Zika. The compound's structure allows it to interfere with the viral lifecycle, making it a candidate for further therapeutic development.

Synthesis Analysis

Methods

The synthesis of K 01-162 involved several strategic modifications to improve upon earlier compounds that exhibited limited efficacy or stability. Initial compounds were assessed for their biological activity and metabolic stability, leading to the design of K 01-162 with enhanced properties.

Technical Details

The synthesis process included:

  • Functional Group Modification: Various functional groups were introduced to optimize the compound's interaction with target proteins while improving its pharmacokinetic profile.
  • Analytical Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry were utilized to confirm the identity and purity of synthesized compounds.
Molecular Structure Analysis

Structure

K 01-162 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with viral proteins. The detailed molecular formula and arrangement contribute to its biological activity.

Data

Preliminary data indicate that K 01-162 exhibits a favorable dissociation constant when interacting with the soluble prefusion Dengue virus envelope protein, suggesting strong binding affinity . The structural integrity and arrangement are crucial for its mechanism of action against flaviviruses.

Chemical Reactions Analysis

Reactions

K 01-162 undergoes specific chemical reactions that are essential for its antiviral activity. These reactions include:

  • Binding Interactions: The compound forms non-covalent interactions with viral proteins, inhibiting their function.
  • Stability Assessments: Studies have shown that K 01-162 maintains stability in various biological environments, which is critical for its effectiveness as an antiviral agent.

Technical Details

The compound's reactivity is evaluated through assays that measure its ability to inhibit viral replication in vitro. Such studies provide insights into the compound's potential therapeutic window and safety profile.

Mechanism of Action

Process

The mechanism by which K 01-162 exerts its antiviral effects involves:

  1. Targeting Viral Proteins: The compound binds specifically to the envelope proteins of flaviviruses, preventing them from facilitating viral entry into host cells.
  2. Inhibition of Viral Fusion: By blocking the conformational changes required for fusion, K 01-162 effectively halts the viral lifecycle at an early stage.

Data

Experimental results have demonstrated that K 01-162 inhibits viral fusion in a concentration-dependent manner, reinforcing its potential as an effective antiviral agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: K 01-162 exhibits moderate solubility in aqueous solutions, which is advantageous for bioavailability.
  • Stability: The compound shows improved metabolic stability compared to earlier analogs, with a half-life exceeding 60 minutes in biological assays .

Chemical Properties

  • Molecular Weight: The precise molecular weight contributes to its pharmacokinetic properties.
  • Functional Groups: The presence of specific functional groups enhances binding affinity and selectivity towards viral targets.
Applications

K 01-162 has significant potential applications in scientific research and therapeutic development, including:

  • Antiviral Drug Development: Its ability to inhibit flavivirus infections positions it as a candidate for further clinical evaluation.
  • Research Tool: K 01-162 can be utilized in laboratory settings to study virus-host interactions and the mechanisms of viral entry and replication.
Introduction to K 01-162 in Neurodegenerative Disease Research

Alzheimer’s disease (AD) remains a devastating neurodegenerative disorder with limited therapeutic options. The shift from targeting amyloid plaques to soluble β-amyloid oligomers (AβO) represents a paradigm shift in AD drug discovery. K 01-162 (K162) emerges as a structurally and mechanistically distinct small-molecule inhibitor designed to disrupt AβO toxicity. Its development reflects decades of research establishing AβOs as primary neurotoxins in AD pathogenesis [2] [6].

Role of β-Amyloid Oligomers (AβO) in Alzheimer’s Disease Pathogenesis

AβOs are now recognized as the principal neurotoxic agents in AD, acting upstream of amyloid plaque formation and tau pathology. Unlike insoluble fibrils, soluble AβOs:

  • Disrupt synaptic function: Bind with high affinity to neuronal membranes, triggering hyperphosphorylation of synaptic proteins (e.g., Fyn kinase) and glutamate receptor hyperactivity. This leads to calcium overload, long-term potentiation (LTP) impairment, and synaptic loss [2] [5].
  • Induce neuroinflammation: Activate microglia and astrocytes via receptor-mediated pathways, releasing pro-inflammatory cytokines that exacerbate neuronal damage [2].
  • Promote tau pathology: AβOs initiate kinase-driven hyperphosphorylation of tau, accelerating neurofibrillary tangle formation—a process confirmed in 5xFAD mouse models [2] [6].
  • Cause mitochondrial dysfunction: Impair electron transport chain function, increase reactive oxygen species (ROS), and trigger neuronal death via PANoptosis pathways [6].

Table 1: Pathogenic Mechanisms of Aβ Oligomers in Alzheimer’s Disease

MechanismBiological ConsequenceExperimental Evidence
Synaptic bindingLTP inhibition, dendritic spine lossHippocampal neuron studies (IC50: 0.78-50 μM) [2]
Receptor activationNMDAR/mGluR5 hyperactivity, Ca²⁺ influxIn vivo electrophysiology [5]
Tau hyperphosphorylationNFT formation, microtubule destabilizationTransgenic mouse models [2] [6]
Mitochondrial disruptionATP depletion, ROS surge, PANoptosisNeuronal cell assays [6]

The clinical relevance of AβOs is underscored by their early accumulation in AD brains—detectable decades before dementia onset—and their correlation with cognitive decline severity [2] [7].

Emergence of AβO Destabilization as a Therapeutic Strategy

The failure of plaque-clearing therapies (e.g., Aducanumab) highlighted the need for earlier interventions targeting soluble AβOs. Key strategic advantages include:

  • Prevention of downstream cascades: AβO inhibition blocks multiple AD pathways simultaneously, including tauopathy, neuroinflammation, and metabolic dysfunction [2] [6].
  • High potency at low concentrations: AβOs exert toxicity at nanomolar concentrations, making them pharmacologically tractable targets [2].
  • Synaptic specificity: AβOs bind to >12 neuronal receptors (e.g., PrPC, mGluR5); disrupting these interactions preserves synaptic integrity [5].

Comparative studies confirm AβOs are 10-100x more toxic than monomers or fibrils [6]. This mechanistic understanding propelled drug discovery toward compounds that:

"Specifically recognize oligomeric conformations, disrupt their stability, and neutralize their synaptotoxicity" [2].

K 01-162 as a Novel Small-Molecule AβO Inhibitor: Historical Development and Rationale

K 01-162 (C₁₅H₁₄BrN; MW: 288.18 g/mol) was rationally designed to target AβO-specific epitopes through:

Molecular Design and Binding Properties

  • Core structure: A brominated aromatic scaffold enabling π-π stacking with Aβ42 hydrophobic residues (KLVFFA) [1] [4].
  • Binding metrics:
  • EC₅₀ of 80 nM for Aβ42 fibril inhibition [1] [4]
  • KD of 19 μM for direct AβO binding [1]
  • Brain penetrance: Lipophilic properties (cLogP: 4.5) facilitating blood-brain barrier crossing [1].

Table 2: Molecular Characteristics of K 01-162

PropertyValueMethod
Molecular FormulaC₁₅H₁₄BrNHPLC-MS [1]
Canonical SMILESBrC1=CC(CC2=C3C=CC(N(C)C)=C2)=C3C=C1NMR [4]
Aβ42 Binding (EC₅₀)80 nMSurface plasmon resonance [1]
AβO Dissociation Constant (KD)19 μMIsothermal titration calorimetry [1]

Mechanistic Actions

  • AβO destabilization: Binds AβOs, preventing conformational maturation into protofibrils [1].
  • Intracellular clearance: Reduces SDS-stable Aβ trimers by >50% in MC65 cells at 1 μM [1] [4].
  • Synaptic protection: Blocks AβO binding to hippocampal neurons within 5 minutes [1].

In Vivo Efficacy

  • Amyloid load reduction: 2-week intracerebroventricular infusion (100 μM) in 5xFAD mice decreased hippocampal amyloid by 50% without toxicity [1] [4].

Table 3: Comparative Profile of Aβ-Targeted Therapeutic Agents

AgentTargetMechanismKey Limitation
K 01-162AβOOligomer destabilizationLimited oral bioavailability data
LecanemabAβ protofibrilsAntibody-mediated clearanceAmyloid-related imaging abnormalities (ARIA) [7]
BACE inhibitorsAPP processingAβ production reductionCognitive worsening in trials [3]
GV-971Gut-brain axisMicroglial modulationModest cognitive effects [8]

K 01-162 exemplifies the "oligomer hypothesis" translation—a direct response to the clinical inadequacy of plaque-focused therapies [2] [7]. Its development marks a strategic pivot toward upstream AβO disruption, offering potential to halt AD progression before irreversible neuronal loss occurs.

Properties

CAS Number

677746-25-7

Product Name

K 01-162

IUPAC Name

7-bromo-N,N-dimethyl-9H-fluoren-2-amine

Molecular Formula

C15H14BrN

Molecular Weight

288.18 g/mol

InChI

InChI=1S/C15H14BrN/c1-17(2)13-4-6-15-11(9-13)7-10-8-12(16)3-5-14(10)15/h3-6,8-9H,7H2,1-2H3

InChI Key

KABXKWWJTYSDTD-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.